2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one
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Overview
Description
2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one is an organic compound with the molecular formula C11H12O2S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one typically involves the reaction of phenacyl bromide with O-ethyl thioacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to thiols or thioethers using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenacyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted esters and phenacyl derivatives.
Scientific Research Applications
2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenacylsulfanylmethanethioate: Lacks the ethyl group, making it less lipophilic.
O-methyl phenacylsulfanylmethanethioate: Similar structure but with a methyl group instead of an ethyl group.
Phenacylsulfanylmethanethioic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one is unique due to its specific ester linkage and the presence of both phenacyl and thioester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
O-ethyl phenacylsulfanylmethanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S2/c1-2-13-11(14)15-8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYVXPDTAGOELX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SCC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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